Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate is an organic compound with a complex structure that includes an amino group, a methoxyethoxy group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The amino group is then reacted with 2-methoxyethanol in the presence of an acid catalyst to form the methoxyethoxy group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxyethoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance its solubility and bioavailability. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Lacks the methoxyethoxy group, which may affect its solubility and bioavailability.
Methyl 3-amino-5-methoxy-4-methylbenzoate: Contains a methoxy group instead of a methoxyethoxy group, which may alter its chemical reactivity and biological activity.
Uniqueness
Methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate is unique due to the presence of both an amino group and a methoxyethoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 3-amino-5-(2-methoxyethoxy)-4-methylbenzoate |
InChI |
InChI=1S/C12H17NO4/c1-8-10(13)6-9(12(14)16-3)7-11(8)17-5-4-15-2/h6-7H,4-5,13H2,1-3H3 |
InChI Key |
FKHLCLOXUHNVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OCCOC)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.